1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of functional groups like chlorobenzyl and hydroxy methoxy propyl in the molecule suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of 4-chlorobenzylamine with an isocyanate derivative. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia.
Major Products Formed
The major products formed depend on the type of reaction. For example, oxidation might yield a ketone or aldehyde, while substitution could result in a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a potential bioactive compound in drug discovery.
Medicine: Possible use as a pharmaceutical agent.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering biochemical pathways. The presence of functional groups like chlorobenzyl and hydroxy methoxy propyl suggests it could form hydrogen bonds or hydrophobic interactions with its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(2-hydroxypropyl)urea
- 1-(4-Chlorobenzyl)-3-(2-methoxypropyl)urea
- 1-(4-Methylbenzyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is unique due to the specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(18,9-19-2)8-16-12(17)15-7-10-3-5-11(14)6-4-10/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGSNGADRMXIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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